Lactosylurea C-13

Description

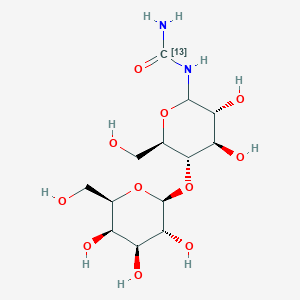

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i13+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDLAYNPAKYQJH-VZMPMAQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N[13C](=O)N)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210408-00-7 | |

| Record name | Lactosylurea C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210408007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTOSYLUREA C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HBY9BGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Isotopic Labeling Strategies for Lactosylurea C 13

Chemical Synthesis Methodologies for Unlabeled Lactosylurea (B8719585)

The foundational step in producing Lactosylurea C-13 is the establishment of a reliable synthesis route for its unlabeled counterpart. Lactosylurea is a ureide derived from lactose (B1674315), formed through the chemical reaction between lactose and urea (B33335). researchgate.net This reaction is typically facilitated by heat and can be catalyzed by an acid. google.com The process involves the condensation of urea with the anomeric carbon of the glucose moiety of lactose.

Optimization of Reaction Parameters and Conditions (e.g., pH, temperature, time, molar ratios)

The efficiency and yield of lactosylurea synthesis are highly dependent on the careful control of several reaction parameters.

Temperature: The reaction is generally conducted at elevated temperatures, typically ranging from 70°C to 110°C. google.com Heating promotes the condensation reaction between lactose and urea. One documented method involves heating the reactants to 110°C over a period of 1.5 hours and then maintaining that temperature for several hours to drive the reaction forward. google.com The formation of lactosylurea in milk has also been observed to increase with the duration of heat treatment at 110°C, indicating a temperature-dependent formation rate. researchgate.net

pH and Catalysis: An acidic environment is often employed to catalyze the synthesis. The use of a mineral acid, such as sulfuric acid (H₂SO₄), has been reported. google.com In one example, an aqueous solution containing concentrated H₂SO₄ was mixed with lactose and urea before heating. google.com The pH of the reaction mixture influences not only the rate of the primary reaction but also the potential for side reactions, such as the hydrolysis of lactose. While specific optimal pH values for lactosylurea synthesis are not extensively detailed in the available literature, the use of an acid catalyst points to a preference for acidic conditions.

Reaction Time: The duration of the reaction is a critical factor in maximizing the yield of lactosylurea while minimizing the degradation of reactants and products. A time-course study of the reaction at 110°C showed that the concentration of unreacted urea decreased over several hours, indicating the progression of the synthesis. google.com For instance, after 2 hours at 110°C, the free urea level was significantly reduced, with further, slower reduction observed at 4, 6, and 8 hours. google.com

Molar Ratios: The stoichiometry of the reactants, specifically the molar ratio of lactose to urea, is a key parameter to optimize. A patent describing the synthesis used a starting mixture of 360g of lactose monohydrate and 60g of urea, which corresponds to a molar ratio of approximately 1:1. google.com Adjusting this ratio can influence the reaction equilibrium and the final product yield.

Below is an interactive table summarizing the influence of various reaction parameters on the synthesis of lactosylurea.

| Parameter | Condition Range/Value | Effect on Synthesis | Reference |

|---|---|---|---|

| Temperature | 70-110 °C | Increases reaction rate; higher temperatures can lead to Maillard browning and potential degradation. | researchgate.netgoogle.com |

| pH | Acidic (catalyzed by H₂SO₄) | Catalyzes the condensation reaction between lactose and urea. | google.com |

| Time | Several hours (e.g., 2-8 hours at 110 °C) | Longer reaction times can lead to higher conversion of reactants. | google.com |

| Molar Ratio (Lactose:Urea) | Approx. 1:1 | Influences reaction equilibrium and product yield. | google.com |

Precursor Material Considerations in Laboratory-Scale Production (e.g., pure sugars, whey derivatives)

The choice of precursor materials can significantly impact the economic viability and sustainability of lactosylurea synthesis.

Pure Sugars: High-purity lactose is a straightforward starting material for laboratory-scale synthesis, ensuring a well-defined reaction system with minimal impurities. google.com This allows for easier monitoring of the reaction and purification of the final product.

Whey Derivatives: On an industrial scale, and for more cost-effective laboratory production, whey and its derivatives are attractive alternatives. Whey is a major byproduct of the cheese and dairy industry and is rich in lactose. nih.govwisc.edudairyfarmersofcanada.ca Whey permeate, the liquid remaining after the removal of proteins from whey, contains a high concentration of lactose (75-80% on a dry basis) and can serve as an inexpensive feedstock. nih.govwisc.edu The use of whey precipitate has also been documented as a source of lactose for lactosylurea synthesis. google.com Utilizing whey derivatives not only provides a low-cost raw material but also addresses the environmental challenge of whey disposal. wisc.edudairyfarmersofcanada.ca

Implementation of ¹³C Isotopic Enrichment

The strategic incorporation of a ¹³C atom into the lactosylurea molecule is achieved by using a ¹³C-labeled precursor in the synthesis. This allows the final product to be readily detected and quantified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov

Site-Specific ¹³C-Labeling Approaches (e.g., selective glucose moiety labeling)

For this compound, the most direct and specific labeling strategy targets the urea-derived carbon atom. This is accomplished by reacting unlabeled lactose with ¹³C-labeled urea. This approach ensures that the ¹³C isotope is located exclusively at the carbonyl carbon of the urea moiety within the final lactosylurea molecule, resulting in N-(4-O-β-D-galactopyranosyl-D-glucopyranosyl)-[¹³C]urea. The existence and utility of lactose [¹³C]-ureide are confirmed by its application in diagnostic breath tests. nih.govnih.govnih.gov

The synthesis of the labeled compound would follow the same reaction pathway as the unlabeled version, where the ¹³C-urea is condensed with lactose under optimized conditions of temperature and catalysis.

Isotopic Precursor Selection and Label Incorporation Efficiency

The selection of the isotopic precursor is paramount for successful labeling. For the synthesis of this compound, Urea-¹³C is the designated precursor. smolecule.comdrugbank.com

Synthesis of Urea-¹³C: ¹³C-labeled urea can be synthesized through various methods. One common approach involves the reaction of ¹³C-labeled carbon dioxide (¹³CO₂) with ammonia. researchgate.netgoogle.com Another reported method is the oxidative carbonylation of ammonia. researchgate.net A specific synthesis performed in a stainless steel reactor under low pressure and temperature reported a yield of 81.9% for ¹³C-enriched urea. researchgate.netiaea.org

Purification and Initial Characterization of Synthesized this compound

Following the synthesis, the crude reaction mixture contains the desired this compound product, as well as unreacted starting materials, byproducts, and the catalyst. A robust purification strategy is therefore necessary to isolate the labeled compound.

Purification: Several methods can be employed for the purification of lactosylurea.

Trituration: A common method involves triturating the crude product with a solvent in which the impurities, particularly unreacted urea, are soluble, while the lactosylurea product is not. Ice-cold water or ethanol (B145695) are effective solvents for this purpose. google.com The purified solid lactosylurea can then be separated by filtration.

Recrystallization: For higher purity, recrystallization from a suitable solvent system can be performed.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their polarity. youtube.comyoutube.comyoutube.com For lactosylurea, a polar stationary phase like silica (B1680970) gel could be used with an appropriate mobile phase to achieve high purity.

Initial Characterization: Once purified, the identity and isotopic enrichment of the this compound must be confirmed through analytical techniques.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. For this compound, the expected molecular weight will be higher than that of the unlabeled compound due to the presence of the ¹³C isotope. High-resolution mass spectrometry can confirm the elemental composition and the level of isotopic enrichment. nih.govnih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H NMR: Provides information on the proton environment in the molecule.

¹³C NMR: This is particularly crucial for this compound. The spectrum will show a signal for the labeled carbon atom, and its chemical shift will confirm its position within the urea moiety. The chemical shift of the carbonyl carbon in amides and ureas typically appears in a distinct region of the ¹³C NMR spectrum. nih.govorganicchemistrydata.orgoregonstate.eduhmdb.cawisc.edunih.govresearchgate.net Comparing the ¹³C NMR spectrum of the synthesized product with that of unlabeled lactosylurea and known ¹³C chemical shift databases allows for unambiguous confirmation of the label's position.

The following table provides a hypothetical summary of the characterization data for this compound.

| Technique | Expected Observation for this compound | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of C₁₂¹³CH₂₄N₂O₁₁. Isotopic enrichment can be quantified. | nih.govresearchgate.net |

| ¹H NMR | Spectrum consistent with the structure of lactosylurea. | nih.gov |

| ¹³C NMR | An enhanced signal in the carbonyl region of the spectrum, confirming the position of the ¹³C label on the urea carbon. | organicchemistrydata.orgoregonstate.eduwisc.edu |

Chromatographic Separation Techniques for Glycosyl Ureide Mixtures

Following the synthesis of this compound, the reaction mixture typically contains the desired product along with unreacted starting materials and other glycosyl ureides, such as glucosyl urea and galactosyl urea. nih.gov The separation and purification of this compound from this complex mixture are critical for obtaining a high-purity compound for analytical or research purposes. Various chromatographic techniques are employed to achieve this separation based on the different physicochemical properties of the compounds in the mixture.

Ion-exchange chromatography has proven to be an effective method for the quantitative separation of individual glycosyl ureides from mixtures. nih.gov This technique separates molecules based on their net charge, which can be influenced by the pH of the mobile phase. By carefully selecting the ion-exchange resin and the elution buffer, it is possible to resolve lactosylurea from other similar ureides. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful tool for separation. While specific studies on this compound are not prevalent, analogous separations of glycated peptides, which share structural similarities, have been successfully performed. nih.gov In RP-HPLC, separation is based on the hydrophobicity of the molecules. Fructated and glucated peptides, which are isomers, have been separated using phosphate-buffered mobile phases at a neutral pH. nih.gov This suggests that RP-HPLC could effectively separate this compound from other less or more polar components in the synthetic mixture.

Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for separating highly polar compounds like sugars and their derivatives. HILIC can effectively separate glycated from unglycated peptides and would likely provide good resolution between lactosylurea and its unreacted lactose precursor. nih.gov

Below is a summary of chromatographic techniques applicable to the purification of this compound.

Interactive Table: Chromatographic Separation Techniques

| Technique | Principle of Separation | Application to this compound Purification |

|---|---|---|

| Ion-Exchange Chromatography | Separates molecules based on their net electrical charge. | Effective for quantitative separation of individual glycosyl ureides, allowing isolation of this compound from other ureide byproducts. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | Useful for separating this compound from compounds with different polarities. Isomeric separations are possible with optimized mobile phases. nih.gov |

| Hydrophilic Interaction Chromatography (HILIC) | Separates molecules based on their hydrophilicity. | Ideal for separating polar analytes like this compound from unreacted lactose and other highly polar substances. nih.gov |

Purity Assessment and Structural Confirmation via Spectrometric Methods

After purification, it is essential to assess the purity of the this compound and confirm its chemical structure, including the successful incorporation of the carbon-13 isotope. Spectrometric methods are indispensable for this purpose.

Mass spectrometry (MS) is a primary technique used for both purity assessment and structural confirmation. For unlabeled glycosyl ureides, mass spectrometry has been used to confirm their purity. nih.gov In the case of this compound, high-resolution mass spectrometry provides an exact mass measurement, which will differ from the unlabeled compound by the mass difference between ¹³C and ¹²C. This confirms the successful incorporation of the isotope. romerlabs.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, and the resulting fragmentation pattern helps to confirm the location of the ¹³C atom within the urea moiety. nih.gov

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Provides information on the carbon skeleton of the molecule. | Directly detects the enriched ¹³C atom, providing definitive confirmation of its presence and chemical environment. nih.gov |

Advanced Analytical Techniques for Lactosylurea C 13 and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracer Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. In the context of 13C tracer studies with Lactosylurea (B8719585) C-13, NMR is instrumental in identifying the specific carbon atoms that have been incorporated into various metabolites, thereby mapping the metabolic fate of the parent compound.

13C-NMR spectroscopy is a primary tool for elucidating the carbon framework of molecules. By analyzing the chemical shifts of the 13C nuclei, researchers can identify the functional groups and connectivity of carbon atoms within a molecule. When Lactosylurea C-13 is metabolized, the 13C label is incorporated into the carbon skeletons of downstream metabolites. 13C-NMR can then be used to pinpoint the exact location of the label in these molecules. This information is crucial for understanding the specific enzymatic reactions and metabolic pathways involved in the breakdown and utilization of this compound.

For instance, if this compound is hydrolyzed into its constituent monosaccharides, galactose and a urea-glucose conjugate, and subsequently metabolized, 13C-NMR can distinguish between different isotopomers of key metabolites like lactate or glutamate. The specific labeling pattern observed in these metabolites provides direct evidence of the metabolic routes taken, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway.

Table 1: Illustrative 13C-NMR Chemical Shifts for Potential Metabolites of this compound

| Metabolite | Carbon Atom | Typical 13C Chemical Shift (ppm) | Information Gleaned from Labeling |

| [1-13C]Glucose | C1 | 96.5 | Indicates cleavage of the glycosidic bond of this compound and entry into glucose metabolism. |

| [3-13C]Lactate | C3 | 21.1 | Suggests metabolism through glycolysis. |

| [4-13C]Glutamate | C4 | 34.2 | Points towards entry of the 13C label into the TCA cycle. |

| [U-13C]Galactose | All carbons | 61.8 - 104.1 | Confirms the hydrolysis of this compound and the subsequent metabolism of the galactose moiety. |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

A significant limitation of 13C-NMR is its inherently low sensitivity due to the low natural abundance of the 13C isotope (1.1%) and its smaller gyromagnetic ratio compared to protons. This challenge can be overcome by using advanced techniques that enhance the 13C NMR signal. Dissolution Dynamic Nuclear Polarization (dDNP) is a prominent example of such a technique. news-medical.netwiley.com

In dDNP, a 13C-labeled compound, such as this compound, is hyperpolarized in a solid state at very low temperatures in the presence of a polarizing agent. news-medical.netwiley.com This process dramatically increases the population difference between the nuclear spin states, leading to a massive signal enhancement, often by several orders of magnitude. news-medical.netwiley.com The hyperpolarized solid is then rapidly dissolved and transferred to an NMR spectrometer for analysis in the liquid state. news-medical.net This allows for the detection of 13C-labeled metabolites at concentrations that would be undetectable using conventional NMR.

The immense signal enhancement provided by dDNP enables the real-time monitoring of metabolic pathways. pnas.orgjove.comjove.comnih.gov By injecting a hyperpolarized 13C-labeled substrate like a metabolite derived from this compound into a biological system (e.g., cell cultures or in vivo), researchers can track the appearance and transformation of the 13C label into various downstream metabolites in real-time. pnas.orgjove.comjove.comnih.gov This provides a dynamic view of metabolic fluxes and enzyme kinetics, offering invaluable insights into the immediate metabolic fate of this compound. For example, the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate can be monitored with high temporal resolution, providing a direct measure of glycolytic flux. pnas.org

Mass Spectrometry (MS) Based Approaches for Isotopic Analysis

Mass spectrometry is another indispensable tool for studying the metabolism of isotopically labeled compounds. MS-based methods offer exceptional sensitivity and are particularly well-suited for quantifying the incorporation of 13C from this compound into a wide range of metabolites.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For metabolic studies, non-volatile metabolites are chemically derivatized to increase their volatility before analysis. Following the administration of this compound, intracellular metabolites can be extracted, derivatized, and analyzed by GC-MS to determine their 13C-enrichment. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the differentiation between unlabeled (12C) and labeled (13C) isotopologues of a given metabolite. shimadzu.com This provides a quantitative measure of the fractional contribution of this compound to the synthesis of various intracellular metabolites.

Table 2: Example of Mass Isotopomer Distribution Analysis of Alanine by GC-MS

| Mass Isotopomer | Abbreviation | Theoretical Mass (Da) | Interpretation |

| All 12C | M+0 | 89.0477 | Unlabeled alanine. |

| One 13C | M+1 | 90.0510 | Alanine with one carbon atom derived from this compound. |

| Two 13C | M+2 | 91.0544 | Alanine with two carbon atoms derived from this compound. |

| Three 13C | M+3 | 92.0577 | Fully labeled alanine from a uniformly labeled precursor. |

Note: The masses are for the molecular ion of underivatized alanine and will be different for the derivatized form.

LC-MS is a highly versatile technique that is particularly well-suited for the analysis of a broad range of metabolites, including those that are not amenable to GC-MS. In the context of this compound studies, LC-MS is employed for quantitative metabolomics and metabolic flux analysis. By separating metabolites using liquid chromatography and detecting them with a mass spectrometer, it is possible to quantify the levels of numerous metabolites and their 13C isotopologue distributions simultaneously.

This comprehensive data can be used in metabolic flux analysis (MFA), a computational method that uses the measured isotopologue distributions to calculate the rates (fluxes) of metabolic reactions within a metabolic network. ethz.chcreative-proteomics.com This provides a detailed and quantitative understanding of how the carbon from this compound is processed and distributed throughout the cellular metabolic network.

Isotopic Ratio Outlier Analysis (IROA) for Compound Discrimination and Carbon Number Determination

Isotopic Ratio Outlier Analysis (IROA) is a powerful mass spectrometry-based technique that facilitates the confident identification of biologically derived molecules from a complex mixture and aids in the determination of their elemental composition, specifically the number of carbon atoms. sciex.jp The fundamental principle of IROA involves the use of two isotopically distinct versions of a compound, one with a low enrichment of ¹³C (typically 5%) and the other with a high enrichment (typically 95%). sciex.jp

When a sample containing a 1:1 mixture of the 5% and 95% ¹³C-labeled Lactosylurea is analyzed by mass spectrometry, it generates a characteristic and predictable isotopic pattern. This pattern consists of two distinct ion clusters separated by a mass difference that corresponds to the number of carbon atoms in the molecule. The cluster at the lower mass-to-charge ratio (m/z) represents the predominantly ¹²C-containing isotopologues from the 5% labeled standard, while the cluster at the higher m/z corresponds to the predominantly ¹³C-containing isotopologues from the 95% labeled standard.

The unique IROA pattern serves as a definitive signature, allowing for the unambiguous discrimination of this compound from background noise and other non-biologically derived artifacts in the sample. jove.com Furthermore, the precise mass difference between the monoisotopic peaks of the two isotopic envelopes directly reveals the number of carbon atoms in the Lactosylurea molecule. This is a critical piece of information that significantly constrains the possible elemental formulas, thereby greatly enhancing the confidence in compound identification. sciex.jp

The relative intensities of the isotopic peaks within each cluster follow a binomial distribution, which is dependent on the level of ¹³C enrichment and the number of carbon atoms. This redundancy of information—the mass difference between clusters and the isotopic distribution within each cluster—provides a robust method for verifying the carbon number of this compound and its metabolites. sciex.jp

Table 1: Illustrative IROA Data for Carbon Number Determination of this compound

| Parameter | Observed Value | Theoretical Value |

| m/z of 5% ¹³C Monoisotopic Peak | [M+H]⁺ | Calculated |

| m/z of 95% ¹³C Monoisotopic Peak | [M+H+n]⁺ | Calculated |

| Mass Difference (Δm/z) | ~12.09 Da | 12.09 Da (for 12 carbons) |

| Determined Carbon Number (n) | 12 | 12 |

Note: This table presents hypothetical data to illustrate the principle of carbon number determination using IROA for Lactosylurea (C₁₃H₂₄N₂O₁₂), which contains 13 carbon atoms. The mass difference would be correspondingly higher.

Identification and Quantification of this compound in Biological Matrices

The analysis of this compound in complex biological matrices such as plasma and urine requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose, offering the necessary specificity to distinguish the analyte from endogenous interferences. nih.govnih.gov

For identification, the method relies on comparing the retention time of the analyte in the sample with that of a certified reference standard of this compound. Further confirmation is achieved by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) that are characteristic of the this compound molecule. The fragmentation pattern obtained from tandem mass spectrometry provides a molecular fingerprint that is highly specific to the compound.

Quantitative analysis is typically performed using the stable isotope dilution method. researchgate.net This involves spiking the biological sample with a known amount of an internal standard, which is ideally a different isotopologue of Lactosylurea (e.g., Lactosylurea with ¹³C enrichment at different positions or a deuterated analog). The ratio of the peak area of the this compound to that of the internal standard is then used to calculate the concentration of the analyte in the sample. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Quantification of this compound in Human Plasma

| Parameter | Value |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions (m/z) | Specific fragment ions |

| Internal Standard | Stable isotope-labeled Lactosylurea analog |

Validation and Quality Assurance of Analytical Procedures

To ensure the reliability and integrity of the data generated, the analytical procedures used for the analysis of this compound must be rigorously validated. nih.govresearchgate.net Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.

Method Validation Parameters (e.g., linearity, accuracy, specificity, robustness)

The validation of the analytical method for this compound encompasses the evaluation of several key parameters as stipulated by international guidelines: jmbfs.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components, metabolites, and impurities. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is assessed by analyzing a series of calibration standards and evaluating the regression line by the method of least squares. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by analyzing samples with known concentrations of this compound (quality control samples) and expressing the results as a percentage of the nominal value.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Illustrative Method Validation Results for this compound in Human Urine

| Validation Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -2.5% to +3.8% |

| Precision (RSD) | ≤ 15% | ≤ 8.5% |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 10 ng/mL |

| Recovery (%) | Consistent and reproducible | 92% - 105% |

Interlaboratory Reproducibility and Harmonization Efforts in Stable Isotope Analysis

Ensuring the comparability of results for this compound analysis across different laboratories is a significant challenge. Interlaboratory reproducibility, also known as ruggedness, assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. nih.gov

Discrepancies in results between laboratories can arise from various sources, including differences in sample preparation protocols, instrument calibration, data processing, and the use of different reference materials. nih.gov To address these challenges, harmonization efforts are crucial. These efforts aim to establish standardized analytical procedures and common reference materials to minimize inter-laboratory variability and ensure that data generated in different locations are comparable and reliable.

Mechanistic and Metabolic Pathway Elucidation Via Lactosylurea C 13 Tracers

Tracing Carbon Fluxes in Complex Biological Networks

Discovery and Mechanistic Characterization of Novel Metabolic Pathways through Isotope Tracing

Stable isotope tracing, particularly with compounds like Lactosylurea (B8719585) C-13, is instrumental in uncovering previously unknown metabolic pathways. By introducing a labeled precursor, scientists can follow the labeled atoms as they are incorporated into various metabolites. This allows for the identification of novel biosynthetic routes and metabolic transformations that might otherwise remain undetected by conventional metabolomics approaches acs.orgnih.gov. The patterns of isotope distribution in downstream metabolites provide direct evidence for the sequence of reactions and the enzymes involved, thereby facilitating the mechanistic characterization of these newly discovered pathways acs.orgmdpi.comtandfonline.com. This untargeted approach to stable isotope tracing aids in the biochemical analysis of known pathways and accelerates the identification of unexplored areas of metabolism acs.orgnih.gov.

Isotope Tracing for Kinetic and Positional Enrichment Studies

The use of stable isotopes like Carbon-13 (¹³C) in compounds such as Lactosylurea C-13 provides invaluable insights into the temporal dynamics and spatial distribution of substances within biological systems.

Kinetics of ¹³C-Label Distribution in Exogenous and Endogenous Metabolites

Once absorbed, ¹³C-labeled compounds like this compound can be traced to understand how the ¹³C label distributes among both exogenous (externally introduced) and endogenous (internally produced) metabolites over time humankinetics.comcreative-proteomics.comresearchgate.net. By analyzing the labeling patterns in various metabolites, researchers can map the flow of carbon atoms through metabolic networks. This kinetic information reveals the rates at which labeled precursors are converted into different products and how these products are further metabolized or utilized within the cell or organism creative-proteomics.comresearchgate.net. For example, studies using ¹³C-glucose have shown its incorporation into numerous metabolites, allowing for the identification of active metabolic pathways and the quantification of carbon flow acs.orgnih.gov. The temporal analysis of label distribution provides a dynamic view of metabolic processes, distinguishing between direct incorporation and multi-step transformations.

Application of Mass Isotopomer Distribution Analysis for Metabolic Pathway Structure Inference

Mass Isotopomer Distribution Analysis (MIDA) is a critical technique that leverages the patterns of isotope distribution within molecules to infer the structure and activity of metabolic pathways mdpi.comnumberanalytics.comresearchgate.netnih.govsapub.orgscirp.org. When a ¹³C-labeled compound like this compound is metabolized, the ¹³C atoms are incorporated into new molecules, creating different mass isotopomers (molecules with the same chemical formula but different isotopic composition). By analyzing the relative abundance of these mass isotopomers using techniques like mass spectrometry (MS), scientists can reconstruct the metabolic pathways through which the label has passed mdpi.comnumberanalytics.comresearchgate.netnih.govscirp.org. This method allows for the determination of metabolic fluxes and the elucidation of pathway architectures without requiring prior knowledge of all metabolic intermediates researchgate.netnih.govfigshare.com. Software tools like LS-MIDA have been developed to automate the conversion of experimental MS data into isotopomer enrichments, facilitating pathway and flux analysis researchgate.netnih.gov.

Computational and Theoretical Models for Isotopic Labeling Pattern Prediction

The interpretation of complex isotopic labeling data often relies on sophisticated computational and theoretical models. These models help predict how isotopic labels will distribute within a metabolic network, aiding in the design of experiments and the analysis of results.

Development and Refinement of Bonded and Fragmented Cumomer Models for Flux Analysis

Computational models, such as bonded and fragmented cumomer models, are essential for metabolic flux analysis (MFA) using isotopic tracers cornell.eduresearchgate.netnih.govnih.gov. Cumomers represent sets of isotopomers that capture the complete labeling information within a metabolic network.

Bonded Cumomer Models: These models focus on sequences of contiguously labeled carbon atoms within metabolites, which are particularly useful for interpreting data from ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, as they directly relate to the multiplet structure observed in ¹³C NMR spectra cornell.eduresearchgate.netnih.gov.

Fragmented Cumomer Models: These models are adapted for mass spectrometry data and consider fragments of metabolites, providing a more comprehensive analysis of labeling patterns cornell.edunih.gov.

These models enable the quantitative assessment of fluxes through specific metabolic pathways by fitting experimental isotopic labeling data to a reconstructed metabolic network utah.eduwikipedia.org. The refinement of these models allows for more precise flux estimations and a deeper understanding of metabolic network dynamics, including the Warburg effect in cancer metabolism cornell.eduresearchgate.netnih.gov.

Integration of Computational Approaches for Comprehensive Metabolic Network Reconstruction

The intricate web of cellular metabolism, often referred to as the metabolic network, governs the biochemical transformations that sustain life. Elucidating the dynamics and functionalities of these networks is paramount for understanding cellular processes, disease mechanisms, and for engineering biological systems. Stable isotope tracing, particularly employing ¹³C-labeled compounds, has emerged as a powerful technique for dissecting metabolic flux distributions within these networks nih.govnih.govnsf.govd-nb.info. This compound, a ¹³C-labeled compound, can be utilized within this framework to trace metabolic pathways and inform comprehensive metabolic network reconstruction through advanced computational approaches nih.gov.

Metabolic Flux Analysis (MFA), especially ¹³C-MFA, quantifies the rates of reactions within a metabolic network by tracking the incorporation and redistribution of stable isotopes, such as ¹³C, from labeled substrates into cellular metabolites oup.comfrontiersin.orgvanderbilt.edu. This method provides a dynamic snapshot of cellular metabolism, offering insights that are complementary to transcriptomics and proteomics nih.govnih.gov. The integration of computational approaches is indispensable for processing the complex labeling data generated from ¹³C-MFA experiments and for reconstructing robust metabolic network models oup.com13cflux.netnih.gov.

The process typically involves several key computational steps:

Metabolic Network Specification and Annotation: The first step in any ¹³C-MFA workflow is to define the metabolic network under investigation. This involves collecting all known biochemical reactions, their stoichiometric relationships, and associated enzymes oup.com. For this compound to be effectively used, its metabolic fate and the pathways it enters would need to be mapped within a comprehensive biochemical database.

Flux Constraints and Isotopomer Modeling: Based on the network topology, stoichiometric constraints are applied, ensuring mass balance for each metabolite oup.com. Computational models then simulate the propagation of the ¹³C label through the network, generating predicted labeling patterns (isotopomers) for various metabolites based on assumed flux distributions nih.govfrontiersin.org. The structure and labeling pattern of this compound would dictate the initial labeling state of downstream metabolites.

Experimental Data Acquisition: Cells are cultured with the ¹³C-labeled tracer (e.g., this compound), and after a specified incubation period (either at isotopic steady-state or dynamically), intracellular metabolites are extracted and analyzed. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, are used to quantify the mass isotopomer distribution vectors (MDVs) of key metabolites nih.govnih.govnih.govnih.govosti.gov.

Flux Estimation and Statistical Assessment: The experimentally determined labeling patterns are then compared to the simulated patterns. Computational algorithms, often employing non-linear optimization and statistical fitting, are used to estimate the flux distribution that best explains the observed labeling data nih.govfrontiersin.orgmdpi.com. This process involves iterative refinement of flux values to minimize the discrepancy between measured and predicted labeling patterns. Specialized software platforms, such as JuFlux, are designed to streamline these complex computational workflows, from model setup to flux fitting 13cflux.net.

Metabolic Network Reconstruction and Validation: The estimated fluxes provide a quantitative map of metabolic activity. These fluxes can be used to validate existing metabolic models, identify active pathways, uncover novel reactions, and reveal bottlenecks or regulatory points within the network nsf.govoup.comnih.govnih.govmdpi.com. By integrating these flux data with other omics information (e.g., transcriptomics, proteomics), a more comprehensive and mechanistically insightful metabolic network can be reconstructed nih.gov.

Data Table: Representative Isotopomer Distribution Analysis

The output of ¹³C-MFA experiments, which serves as input for computational network reconstruction, typically includes the mass isotopomer distribution of key metabolites. The following table illustrates a hypothetical representation of such data for a central metabolite, such as pyruvate, assuming this compound was used as a ¹³C tracer and metabolized into the central carbon pool. The values represent the fractional abundance of each isotopomer.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) |

| Pyruvate | ¹²C₃ | 5.0 |

| Pyruvate | ¹³C¹¹²C₂ | 15.0 |

| Pyruvate | ¹²C¹¹³C¹¹²C | 20.0 |

| Pyruvate | ¹³C²¹²C₁ | 10.0 |

| Pyruvate | ¹³C¹¹³C¹¹²C | 25.0 |

| Pyruvate | ¹²C¹¹³C₂ | 10.0 |

| Pyruvate | ¹³C²¹³C¹¹²C | 10.0 |

| Pyruvate | ¹³C₃ | 5.0 |

Note: The specific labeling patterns and their distribution would depend on the metabolic pathways this compound enters and the organism's metabolic state. The above table is illustrative of the data type used in computational analysis.

Detailed Research Findings (General to ¹³C-MFA and Computational Reconstruction)

¹³C-MFA, integrated with computational modeling, has yielded significant research findings across various biological systems:

Pathway Identification and Activity: Studies have successfully used ¹³C labeling to confirm the activity of known metabolic pathways and to discover previously uncharacterized or minor pathways nsf.govd-nb.infonih.govnih.gov. For instance, tracing ¹³C from a labeled substrate can reveal whether specific enzymes or pathways are active by observing the label propagation into downstream metabolites like amino acids nih.govnih.gov.

Flux Quantification: Computational analysis allows for the precise quantification of flux rates through central metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle oup.comvanderbilt.edumdpi.com. This quantitative data is crucial for understanding metabolic regulation and for guiding metabolic engineering efforts nsf.govvanderbilt.edumdpi.com.

Network Dynamics and Regulation: By analyzing labeling patterns under different conditions (e.g., genetic perturbations, environmental changes), researchers can infer how metabolic fluxes respond and adapt, providing insights into cellular regulatory mechanisms nih.govoup.com.

Bioprocess Optimization: In industrial biotechnology, ¹³C-MFA has been instrumental in identifying metabolic bottlenecks and inefficient pathways in production hosts, leading to strategies for optimizing recombinant protein yields and product formation nsf.govvanderbilt.edu.

Disease Metabolism: In biomedical research, ¹³C-MFA is increasingly used to uncover metabolic alterations characteristic of diseases like cancer, identifying rewiring of pathways that support rapid proliferation and survival d-nb.info.

The integration of computational tools with stable isotope tracing methodologies, such as those employing ¹³C-labeled compounds like this compound, provides a robust framework for building detailed and functionally relevant metabolic network models. This synergy enables a deeper understanding of cellular metabolism and its role in health and disease.

Applications of Lactosylurea C 13 in Preclinical and Controlled Model Systems

Emerging Research Directions and Interdisciplinary Applications

Integration of Lactosylurea (B8719585) C-13 in Multi-Isotope Labeling Strategies (e.g., 13C/15N Co-labeling)

The application of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), is fundamental to modern metabolic research, enabling the quantitative tracking of metabolic pathways and molecular transformations. Lactosylurea C-13 plays a significant role in these strategies, primarily as a tracer in breath tests designed to assess gastrointestinal function and microbial activity.

The lactose-[(¹³C)]ureide breath test (LUBT) is a non-invasive diagnostic tool that utilizes this compound. Upon oral administration, the compound is metabolized by gut microbiota and/or host enzymes, leading to the release of ¹³CO₂. The detection of this ¹³CO₂ in exhaled breath, typically measured by isotope ratio-mass spectrometry (IRMS), provides a direct indication of the compound's transit through the gastrointestinal tract, specifically its passage from the small intestine to the colon (orocecal transit time, OCTT) researchgate.netnih.gov. This method is valuable for diagnosing conditions such as small intestinal bacterial overgrowth (SIBO) researchgate.net.

Furthermore, multi-isotope labeling strategies can be implemented by co-administering this compound with other isotopically labeled compounds. For instance, the simultaneous use of lactose-[(¹³C)]ureide and lactose-[(¹⁵N),(¹⁵N)]ureide allows for the concurrent tracing of both carbon and nitrogen metabolism. This dual-labeling approach provides complementary information, enabling researchers to track the fate of both the carbohydrate and nitrogenous components of the molecule within biological systems researchgate.net. The recovery of the ¹³C label as ¹³CO₂ in breath, alongside the tracking of ¹⁵N in biological samples, offers a comprehensive view of substrate metabolism and distribution.

Table 1: Comparative Performance of Breath Tests for SIBO Diagnosis and Label Recovery

| Test Parameter | Lactose-[(¹³C)]ureide Breath Test (LUBT) | Glucose Hydrogen Breath Test (GHBT) |

| Sensitivity for SIBO | 66.7% | 41.7% |

| Specificity for SIBO | 100% | 44.4% |

| ¹³C Label Recovery (Breath) | ~80% (as ¹³CO₂) | N/A |

| ¹⁵N Label Recovery (Stool) | N/A | ~80% (not recovered, indicating fermentation) |

Data adapted from researchgate.net. N/A indicates not applicable or not specified in the context of the comparison.

Investigation of Substrate Interconversion and Complex Biochemical Interactions

The metabolic breakdown of this compound offers a unique opportunity to investigate substrate interconversion and the intricate biochemical interactions occurring within the gut microbiome and host physiology. Upon administration, this compound can be hydrolyzed by enzymes, such as β-galactosidase, releasing lactose (B1674315) and urea (B33335), or by microbial ureases, which cleave the urea moiety researchgate.netresearchgate.net. The ¹³C label attached to the lactose portion allows for the tracing of lactose, and its subsequent breakdown products like glucose and galactose, through various metabolic pathways researchgate.netresearchgate.net.

These interconversion processes are critical for understanding how nutrients are processed and how the microbiome influences host metabolism. For example, studies tracking the fate of the urea component from labeled lactosylurea have provided insights into nitrogen metabolism. Findings indicate that absorbed urea can be excreted intact or incorporated into other metabolic pools, with specific percentages being retained or excreted in urine researchgate.net. This allows researchers to map the flux of nitrogen derived from the urea component.

The principles of ¹³C metabolic flux analysis (¹³C-MFA) are directly applicable here, where the distribution of the ¹³C label within various metabolites is measured and analyzed to quantify carbon flow through metabolic networks d-nb.infofrontiersin.orgnih.govshimadzu.comnih.govnih.govescholarship.orgnih.govbiorxiv.org. While specific comprehensive studies detailing the interconversion pathways of this compound itself may be limited in the reviewed literature, the established methodologies for tracing labeled carbohydrates and nitrogenous compounds provide a robust framework.

Table 2: Fate of Nitrogen from Lactose-[(¹⁵N),(¹⁵N)]ureide

| Isotope Label | Component | Fate Description | Percentage |

| ¹⁵N | Urea | Absorbed and excreted as intact molecule | ≥ 5% |

| ¹⁵N | Urea | Available for further metabolic interaction; retained in metabolic pools | 67% |

| ¹⁵N | Urea | Available for further metabolic interaction; excreted in urine | 33% |

Data adapted from researchgate.net. These findings illustrate the metabolic handling of the nitrogen derived from the urea component of labeled lactosylurea.

Challenges and Future Perspectives in Lactosylurea C 13 Research

Unexplored Research Avenues and Potential Scientific Discoveries

Expanding Application Domains to Less Characterized Metabolic Contexts

The established use of lactose-[¹³C]ureide in breath tests for diagnosing small bowel bacterial overgrowth (SBBO) highlights the diagnostic potential of ¹³C-labeled lactosylurea (B8719585) derivatives. This application leverages the compound's metabolism by gut microbiota to detect specific physiological conditions researchgate.netnih.gov. However, the broader field of ¹³C-metabolic flux analysis (MFA) demonstrates that ¹³C-labeled substrates can be instrumental in unraveling complex metabolic networks that remain poorly understood frontiersin.orgnih.govnih.govnih.gov.

Expanding the application domains of Lactosylurea C-13 involves leveraging its structure to probe metabolic activities in contexts beyond current diagnostic uses. This could include:

Gut Microbiome Metabolism: Investigating the intricate metabolic exchanges between host and gut microbiota, where specific substrates like lactosylurea derivatives could reveal dysbiosis or altered microbial metabolic functions. Research into under-diagnosed metabolic conditions within the gut ecosystem presents a prime area for such expansion researchgate.net.

Host-Pathogen Interactions: Understanding how pathogens metabolize or interact with host-derived substrates, potentially using labeled lactosylurea to trace metabolic pathways critical for infection or colonization.

Specific Disease States: Applying ¹³C-labeled lactosylurea to study metabolic alterations in various diseases where carbohydrate or urea (B33335) metabolism plays a role, but the specific pathways are not fully characterized. This aligns with the general utility of ¹³C-MFA in dissecting altered metabolism in conditions like cancer nih.govd-nb.info.

The challenge lies in designing experiments that can sensitively detect and interpret the metabolic fate of this compound in these less characterized environments, requiring robust analytical methods and sophisticated modeling approaches.

Design and Synthesis of Novel this compound Derivatives for Targeted Tracing Applications

The effectiveness of any ¹³C-labeled tracer hinges on its precise design and synthesis to yield maximum information about specific metabolic processes frontiersin.orgfrontiersin.orgcortecnet.com. For this compound, future research can focus on creating novel derivatives tailored for targeted tracing applications.

Key considerations for the design and synthesis of such derivatives include:

Isotopic Labeling Position: Strategically placing the ¹³C label at specific positions within the lactose (B1674315) or urea moieties can differentiate metabolic fates and provide higher resolution in tracing pathways. For instance, labeling at different carbon atoms of the glucose unit within lactose could help elucidate specific enzymatic steps in carbohydrate metabolism.

Metabolic Pathway Specificity: Derivatives can be designed to be preferentially metabolized by specific enzymes or pathways, thereby acting as highly targeted probes. This might involve modifying the linkage between lactose and urea or introducing functional groups that direct the molecule to particular metabolic routes.

Analytical Detectability: Ensuring that the synthesized derivatives are amenable to sensitive detection and quantification using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is paramount researchgate.netnih.govopenmedscience.com.

Bioavailability and Stability: The designed derivatives must exhibit appropriate stability within biological systems and be readily taken up and metabolized to provide meaningful tracing data.

The synthesis of ¹³C-labeled compounds is a specialized field, and advancements in synthetic methodologies are crucial for producing these targeted molecules efficiently and with high isotopic enrichment researchgate.netopenmedscience.com. Developing a library of this compound derivatives with varied labeling patterns could significantly enhance the ability to dissect complex metabolic questions with greater precision.

Comparative Diagnostic Performance of Breath Tests for SBBO

Research has compared the diagnostic utility of the lactose-[¹³C]ureide breath test (LUBT) with other methods for detecting small bowel bacterial overgrowth (SBBO). The LUBT demonstrated a notable advantage in specificity compared to the glucose hydrogen breath test (GHBT).

| Test | Sensitivity | Specificity | Reference |

| Lactose-[¹³C]ureide Breath Test (LUBT) | 66.7% | 100% | researchgate.net |

| Glucose Hydrogen Breath Test (GHBT) | 41.7% | 44.4% | researchgate.net |

Compound Name List

Lactosylurea

Lactose-[¹³C]ureide

Q & A

Q. What are the primary synthetic pathways for Lactosylurea C-13, and how can researchers optimize yield and purity?

this compound is synthesized via Maillard-like reactions between urea and lactose-derived compounds, often using whey as a sustainable substrate . Key parameters include pH (optimized at 8–9), temperature (50–70°C), and reaction time (2–4 hours). Yield optimization requires precise control of urea-to-lactose molar ratios (1:1 to 1:1.5) and purification through ethanol precipitation . Researchers should validate purity via HPLC-MS or FTIR to confirm the absence of unreacted urea or by-products.

Q. How can researchers structurally characterize this compound using spectroscopic methods?

C-13 nuclear magnetic resonance (NMR) is critical for structural elucidation. Key signals include the carbonyl carbon (C=O) at δ 160–165 ppm and the anomeric carbon (C-1 of lactose) at δ 90–95 ppm . Pair with 2D NMR (e.g., HSQC, HMBC) to confirm glycosidic linkages. For isotopic labeling (e.g., C-13 tracing), ensure solvent consistency (e.g., CDCl₃) and reference internal standards (e.g., TMS) to minimize spectral variability .

Q. What experimental design considerations are essential for studying this compound’s role as a non-protein nitrogen (NPN) source in animal models?

Use in vivo trials with ruminants (e.g., cattle) to assess NPN utilization. Key metrics include ammonia release kinetics, microbial protein synthesis rates, and feed conversion ratios. Include control groups fed conventional NPN sources (e.g., urea) and ensure sample sizes ≥10 animals per group for statistical power . Balance diets with iso-nitrogenous and iso-energetic formulations to isolate Lactosylurea-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying physiological conditions?

Discrepancies often arise from differences in pH, temperature, and microbial activity. For example, Lactosylurea degrades faster in ruminal fluid (pH 6.5–7.0) than in abomasal conditions (pH 2–3). To address contradictions:

Q. What advanced analytical techniques are suitable for tracking C-13 isotopic incorporation in Lactosylurea metabolism studies?

Hyperpolarized C-13 MRI enables real-time tracking of metabolic pathways in vivo, particularly in rumen models . Combine with LC-MS/MS to quantify isotopic enrichment in microbial biomass. For tracer studies, use uniformly labeled C-13 lactose to monitor urea-lactose conjugation efficiency and metabolic by-products .

Q. How can researchers design robust in vitro models to evaluate this compound’s nutrient-release kinetics?

Use dual-flow continuous culture systems simulating ruminal and intestinal conditions. Key parameters:

- Flow rate: 2–4% of system volume per hour.

- Substrate retention time: 12–24 hours.

- Measure ammonia, volatile fatty acids (VFAs), and residual urea via ion chromatography . Validate models against in vivo data using Bland-Altman plots to assess agreement .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s effects on microbial communities?

Apply multivariate analyses (e.g., PCA, PERMANOVA) to 16S rRNA sequencing data to identify shifts in microbial diversity. Use linear regression to correlate Lactosylurea dosage with specific taxa (e.g., Fibrobacter succinogenes) . Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers address potential biases in this compound’s environmental impact assessments?

Conduct life-cycle assessments (LCAs) comparing Lactosylurea with traditional NPN sources. Include upstream factors (e.g., whey sourcing) and downstream emissions (e.g., methane from urea degradation). Use Monte Carlo simulations to quantify uncertainty in LCA parameters .

Data Presentation and Reproducibility

Q. What are the minimum reporting standards for this compound studies?

- Synthesis : Report molar ratios, catalysts, and purification yields.

- In vivo trials : Adhere to ARRIVE guidelines for animal studies (sample size, randomization, blinding) .

- Analytical data : Provide raw NMR/MS spectra in supplementary materials .

Q. How can researchers ensure reproducibility in this compound experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.